molecular formula C14H11FOS B11763286 7-Fluoro-6,11-dihydrodibenzo[b,e]thiepin-11-ol

7-Fluoro-6,11-dihydrodibenzo[b,e]thiepin-11-ol

Cat. No.: B11763286
M. Wt: 246.30 g/mol
InChI Key: VGDNIFFFGHJGRF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Fluoro-6,11-dihydrodibenzo[b,e]thiepin-11-ol is an organic compound that belongs to the class of dibenzothiepins. This compound is characterized by the presence of a fluorine atom at the 7th position and a hydroxyl group at the 11th position on the dibenzothiepin ring system.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Fluoro-6,11-dihydrodibenzo[b,e]thiepin-11-ol typically involves a multi-step process starting from 3,4-difluoro-2-methylbenzoic acid. The key steps include:

Industrial Production Methods: In industrial settings, the production of this compound is optimized for scalability and quality control. The process involves:

Chemical Reactions Analysis

Types of Reactions: 7-Fluoro-6,11-dihydrodibenzo[b,e]thiepin-11-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

7-Fluoro-6,11-dihydrodibenzo[b,e]thiepin-11-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, particularly in the development of antiviral and anticancer agents.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals

Mechanism of Action

The mechanism of action of 7-Fluoro-6,11-dihydrodibenzo[b,e]thiepin-11-ol involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and receptors, thereby modulating various biochemical pathways. For instance, it has been shown to inhibit cap-dependent endonuclease, which is crucial for the replication of certain viruses .

Comparison with Similar Compounds

  • 7,8-Difluoro-6,11-dihydrodibenzo[b,e]thiepin-11-ol
  • 6,11-Dihydrodibenzo[b,e]thiepin-11-one
  • Tamoxifen

Comparison:

7-Fluoro-6,11-dihydrodibenzo[b,e]thiepin-11-ol stands out due to its unique combination of a fluorine atom and a hydroxyl group, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C14H11FOS

Molecular Weight

246.30 g/mol

IUPAC Name

7-fluoro-6,11-dihydrobenzo[c][1]benzothiepin-11-ol

InChI

InChI=1S/C14H11FOS/c15-12-6-3-5-9-11(12)8-17-13-7-2-1-4-10(13)14(9)16/h1-7,14,16H,8H2

InChI Key

VGDNIFFFGHJGRF-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(C=CC=C2F)C(C3=CC=CC=C3S1)O

Origin of Product

United States

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